An In-depth Technical Guide to 4-(2-Methoxyethyl)pyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(2-Methoxyethyl)pyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2-Methoxyethyl)pyrrolidin-2-one, a molecule of interest within the broader class of pyrrolidin-2-one derivatives. For researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into the therapeutic potential of the pyrrolidin-2-one scaffold. Due to the limited direct literature on 4-(2-Methoxyethyl)pyrrolidin-2-one, this guide establishes a robust framework by examining structurally related analogs and the well-documented pharmacology of the core moiety.
Introduction: The Pyrrolidin-2-one Core in Medicinal Chemistry
The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and importance in drug design.[2] The five-membered ring's stereochemical complexity and its capacity for varied substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][4]
This guide will focus on the specific derivative, 4-(2-Methoxyethyl)pyrrolidin-2-one, providing a detailed analysis of its structure and predicted properties, alongside a discussion of general synthesis strategies and the broader therapeutic applications of the pyrrolidin-2-one class.
Chemical Structure and Physicochemical Properties
While specific experimental data for 4-(2-Methoxyethyl)pyrrolidin-2-one is not extensively available in public literature, its chemical identity can be precisely defined.
Molecular Structure:
The structure consists of a five-membered pyrrolidin-2-one ring with a 2-methoxyethyl substituent at the 4-position.
Caption: Chemical structure of 4-(2-Methoxyethyl)pyrrolidin-2-one.
Physicochemical Properties (Predicted):
The following table summarizes the predicted physicochemical properties of 4-(2-Methoxyethyl)pyrrolidin-2-one. These values are derived from computational models and comparison with structurally similar compounds, such as 4-(2-hydroxyethyl)pyrrolidin-2-one.[5]
| Property | Predicted Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | - |
| Molecular Weight | 143.18 g/mol | - |
| XlogP | -0.6 | [5] (by analogy) |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
These predicted properties suggest that 4-(2-Methoxyethyl)pyrrolidin-2-one is a relatively polar molecule with good aqueous solubility, a characteristic that is often favorable for drug candidates.
Synthesis Strategies
The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various synthetic routes. A common and effective approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.
A plausible synthetic pathway for 4-(2-Methoxyethyl)pyrrolidin-2-one could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 4-(2-Methoxyethyl)pyrrolidin-2-one.
Experimental Protocol (General for 4-Substituted Pyrrolidin-2-ones):
The following is a generalized protocol for the synthesis of a 4-substituted pyrrolidin-2-one, which could be adapted for the target molecule. This protocol is based on established methods for similar compounds.[6]
-
Reaction Setup: To a solution of a suitable itaconic acid diester in a protic solvent like ethanol, add a stoichiometric amount of 2-methoxyethylamine.
-
Michael Addition: The reaction mixture is stirred at room temperature to facilitate the Michael addition of the amine to the double bond of the itaconic acid derivative.
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Cyclization: The resulting intermediate is then heated to induce lactamization, forming the pyrrolidin-2-one ring.
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Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 4-(2-methoxyethyl)pyrrolidin-2-one.
Biological Activities and Therapeutic Potential of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a cornerstone in the development of a wide range of therapeutic agents.[4] The biological activity is often dictated by the nature and position of the substituents on the pyrrolidinone ring.
Anticancer Activity:
Numerous pyrrolidin-2-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of crucial cellular pathways.[2]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5-15.2 | [2] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1-5.8 | [2] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [2] |
Antimicrobial Activity:
The pyrrolidin-2-one core is also found in several compounds with significant antibacterial and antifungal properties.[2] These compounds often exert their effects by disrupting cell wall synthesis or inhibiting essential enzymes in microbial pathogens.
Anti-inflammatory and Anticonvulsant Activities:
Derivatives of pyrrolidin-2-one have been investigated for their potential in treating inflammatory conditions and neurological disorders.[4] The anti-inflammatory effects are often attributed to the modulation of pro-inflammatory cytokine production, while the anticonvulsant properties are linked to interactions with ion channels or neurotransmitter receptors in the central nervous system.[1][4]
Future Directions and Conclusion
While direct experimental data on 4-(2-Methoxyethyl)pyrrolidin-2-one remains to be published, its structural features and the well-established biological activities of the pyrrolidin-2-one class of compounds suggest it is a molecule of significant interest for further investigation. Its predicted physicochemical properties indicate good drug-like characteristics.
Future research should focus on the development of an efficient and scalable synthesis for 4-(2-Methoxyethyl)pyrrolidin-2-one to enable thorough biological evaluation. Screening this compound in a battery of in vitro and in vivo assays for anticancer, antimicrobial, and anti-inflammatory activities would be a logical next step. The insights gained from such studies will not only elucidate the specific therapeutic potential of this molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrrolidin-2-one family of compounds.
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